2-Ethyl-2-methylbutanal

Catalog No.
S8935969
CAS No.
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-methylbutanal

Product Name

2-Ethyl-2-methylbutanal

IUPAC Name

2-ethyl-2-methylbutanal

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3

InChI Key

BFKSYXOOFDWKFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C=O

2-Ethyl-2-methylbutanal is an organic compound with the molecular formula C7H14OC_7H_{14}O. It is classified as a branched-chain aldehyde, characterized by a terminal carbonyl group. This compound is notable for its distinct aroma, making it valuable in the flavor and fragrance industry. The structure of 2-ethyl-2-methylbutanal includes a five-carbon backbone with two alkyl groups attached to the second carbon atom, which contributes to its unique properties and reactivity profile .

Due to its aldehyde functional group:

  • Oxidation: It can be oxidized to form 2-ethyl-2-methylbutanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield 2-ethyl-2-methylbutanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attacks, leading to various addition products depending on the nucleophile used. Common reagents for these reactions include Grignard reagents and hydrides .

Major Products Formed

  • Oxidation: 2-Ethyl-2-methylbutanoic acid
  • Reduction: 2-Ethyl-2-methylbutanol
  • Nucleophilic Addition: Various alcohols and other addition products.

Several methods exist for synthesizing 2-ethyl-2-methylbutanal:

  • Oxidation of Alcohols: One common method involves oxidizing 2-ethyl-2-methylbutanol using oxidizing agents like sodium hypochlorite in the presence of catalysts such as 2,2,6,6-tetramethylpiperidin-1-oxyl. This reaction is typically performed in dichloromethane at low temperatures to maximize yield and purity.
  • Strecker Degradation: In industrial settings, this compound can be produced through the Strecker degradation of amino acids. This process involves heating amino acids with reducing sugars to yield various aldehydes, including 2-ethyl-2-methylbutanal .

The applications of 2-ethyl-2-methylbutanal span several industries:

  • Flavor and Fragrance Industry: Due to its distinctive aroma, it is widely used in food flavoring and fragrance formulations.
  • Organic Synthesis: It serves as a building block in organic chemistry for synthesizing more complex molecules.
  • Biological Research: Its potential roles in metabolic pathways and interactions with biological systems make it a subject of interest in biochemical research .

Interaction studies involving 2-ethyl-2-methylbutanal primarily focus on its reactivity as an aldehyde. The compound's carbonyl group can engage in various interactions with nucleophiles, leading to diverse chemical transformations. Additionally, ongoing research aims to explore how this compound interacts with biological molecules, potentially influencing metabolic processes or exhibiting toxicological effects .

Several compounds share structural similarities with 2-ethyl-2-methylbutanal:

Compound NameMolecular FormulaKey Characteristics
2-MethylbutanalC5H10OA straight-chain aldehyde with a simpler structure.
3-MethylbutanalC5H10OAnother straight-chain aldehyde differing by position.
2-MethylpropanalC4H8OA smaller branched-chain aldehyde.

Uniqueness of 2-Ethyl-2-Methylbutanal

Compared to these similar compounds, 2-ethyl-2-methylbutanal is unique due to its specific branched structure that imparts distinct chemical and physical properties. Its unique reactivity profile and aromatic characteristics differentiate it from other aldehydes in both synthetic applications and sensory attributes .

Catalytic Hydroformylation Approaches for Aldehyde Synthesis

Hydroformylation, the addition of syngas ($$ \text{CO} + \text{H}_2 $$) to alkenes, stands as the most industrially viable route for aldehyde synthesis. For 2-ethyl-2-methylbutanal, achieving high branched selectivity requires specialized catalysts that deviate from traditional linear-selective systems.

Rhodium-Based Catalysts with Bulky LigandsThe rhodium-catalyzed hydroformylation of unbiased alkenes, such as allylbenzene, using the phospholane-phosphite ligand BOBPHOS, achieves exceptional branched-to-linear (b/l) ratios exceeding 20:1. Kinetic studies reveal that the rate-determining steps involve alkene insertion into the rhodium-hydride bond and subsequent CO migratory insertion. The ligand’s steric bulk and electronic properties enforce a pseudo-trigonal-bipyramidal geometry at the rhodium center, favoring branched acyl intermediates through stabilizing CH-π interactions between the substrate and ligand.

The design of heterogeneous catalysts for 2-ethyl-2-methylbutanal synthesis requires careful consideration of active site structure, support materials, and reaction mechanisms to achieve optimal selectivity. Modern catalyst development focuses on creating uniform active sites that can precisely control the formation of branched aldehydes while minimizing unwanted side reactions [1] [2].

Metal-Based Catalyst Systems

Rhodium-based catalysts have demonstrated exceptional performance in aldehyde synthesis through hydroformylation pathways. These systems typically employ bulky ligands to achieve high branched selectivity, deviating from traditional linear-selective catalytic systems . The rhodium-biphephos catalyzed systems show particular promise, with studies demonstrating satisfactory yields exceeding 90% for aldehyde formation while maintaining very high linear-to-branched ratios under optimized conditions [4]. However, for 2-ethyl-2-methylbutanal production, specialized ligand modifications are required to favor branched product formation.

Single-atom alloy catalysts represent a significant advancement in selectivity control. Research has shown that mid-transition metals such as chromium and manganese in copper matrices provide optimal binding strength for carbonyl compounds, enabling selective aldehyde formation [5] [6]. These catalysts achieve selectivity by controlling the binding strength of intermediates and transition states, with chromium-copper alloys showing particular promise for preventing unwanted migration reactions that lead to side product formation.

Palladium-based heterogeneous systems offer alternative pathways through carbonylative procedures. Recent developments have shown that palladium catalysts can achieve moderate to good yields of aromatic aldehydes without requiring additional phosphine ligands or inert gas protection [7]. The versatility of palladium systems allows for various reaction conditions while maintaining catalyst stability and recyclability.

Support Material Optimization

The choice of catalyst support significantly impacts both activity and selectivity in 2-ethyl-2-methylbutanal synthesis. Titanosilicate supports with MWW zeolitic structure have demonstrated exceptional performance in aldehyde synthesis, achieving selectivities up to 96% under optimized conditions [8]. These materials provide the ideal combination of isolated tetrahedrally coordinated metal species acting as Lewis acid centers, absence of undesired Brønsted acidity, and architectural features that facilitate target aldehyde formation.

Magnetic brush solid acid catalysts represent an innovative approach to heterogeneous catalyst design. These systems, based on core-shell magnetite coated with vinyl silane and sulfonated polymeric brush-like structures, offer easy reusability through magnetic separation while maintaining high catalytic activity [9]. The hydrophobic-hydrophilic balance on the catalyst surface can be precisely tuned to optimize reaction conditions for branched aldehyde formation.

Catalyst Performance Data

Catalyst SystemSelectivity (%)Conversion (%)Temperature (°C)Pressure (bar)Reference
Rh-biphephos/hydroformylation>90>9010050 [4]
Ti-MCM-22/isomerization96100701 [8]
Cr-Cu single-atom alloy>85>8020020 [5]
Pd-carbonylation758512010 [7]
Magnetic brush acid8992801 [9]

Continuous Flow Reactor Configurations for Industrial Production

Continuous flow reactor technology has emerged as a transformative approach for 2-ethyl-2-methylbutanal production, offering superior heat and mass transfer characteristics, enhanced safety profiles, and improved process control compared to traditional batch operations [10] [11] [12].

Microreactor Systems

Microreactor technology provides exceptional advantages for aldehyde synthesis through enhanced mixing and heat transfer capabilities. Central-collision type microreactors demonstrate characteristic mixing times 100 to 1000 times shorter than conventional batch mixing systems, achieving complete mixing in as little as 0.3 milliseconds at optimal flow rates of 10 milliliters per minute [13]. This rapid mixing enables uniform reaction conditions and facilitates the formation of high-quality products with narrow size distributions.

The implementation of microreactor systems for aldehyde synthesis has shown remarkable success in various applications. Sequential microreactor configurations allow for precise control of reaction intermediates, enabling multi-step synthesis pathways that would be challenging in batch systems [13]. For 2-ethyl-2-methylbutanal production, these systems can accommodate complex reaction schemes involving multiple catalytic steps while maintaining excellent temperature and residence time control.

Flow Reactor Design Parameters

The optimization of continuous flow reactors for 2-ethyl-2-methylbutanal production requires careful consideration of several critical parameters. Residence time significantly impacts both conversion and selectivity, with optimal values typically ranging from 6.7 to 80 minutes depending on the specific reaction pathway and catalyst system employed [14] [10]. Temperature control is particularly crucial, with studies showing that precise temperature management can improve yields from 70% to over 90% while maintaining high selectivity [10].

Reactor material selection plays a vital role in process performance. Stainless steel coil reactors provide excellent heat transfer and pressure resistance, making them suitable for high-temperature hydroformylation reactions [14]. Polytetrafluoroethylene reactors offer chemical inertness for sensitive reaction conditions, while glass reactors enable visual monitoring of reaction progress and are particularly useful for optimization studies [11].

Scale-up Considerations

The transition from laboratory-scale to pilot-scale production requires systematic evaluation of flow reactor performance. Recent studies have demonstrated successful scale-up of aldehyde synthesis processes, achieving product outputs ranging from 0.72 to 1.2 kilograms per hour using continuous flow chemistry benefits [10] [15]. The implementation of three-dimensional metal printing for reactor fabrication, heat exchangers, and static mixers has proven particularly effective for manufacturing reactors with excellent heat and mass transfer properties required for highly reactive and exothermic processes.

Flow Reactor Performance Metrics

ParameterLaboratory ScalePilot ScaleIndustrial TargetUnits
Residence Time6.7-5030-8020-60minutes
Temperature Range70-235100-200120-180°C
Pressure1-5010-10020-80bar
Flow Rate0.5-18.8100-1000500-5000mL/min
Product Output0.1-20.72-1.25-50kg/h

Solvent Effects on Reaction Kinetics in Multiphase Systems

The selection and optimization of solvent systems in multiphase 2-ethyl-2-methylbutanal synthesis significantly influences reaction kinetics, selectivity, and product distribution. Understanding these effects is crucial for developing efficient industrial processes [16] [17] [18].

Solvent Polarity Effects

Solvent polarity plays a critical role in determining both reactivity and selectivity in aldehyde synthesis. Research on related branched aldehyde systems has demonstrated that increasing solvent polarity changes intermolecular forces from weak van der Waals interactions to stronger hydrogen bonding, directly affecting reaction kinetics [17]. In protic solvents, hydrogen bond formation between solvent molecules and aldehyde functional groups increases carbon-hydrogen bond energies by more than 14 kilojoules per mole, thereby inhibiting oxidation processes and altering reaction pathways.

The relationship between solvent polarity and product selectivity is particularly pronounced in multiphase systems. Studies have shown that optimal selectivity for branched aldehydes can be achieved in intermediate polarity solvents such as isopropanol, where the balance between reactant protection and reaction facilitation is optimized [17]. The gradual evaporation of solvent during reaction can further enhance yields by progressively removing intermolecular interactions that limit conversion.

Multiphase System Optimization

Biphasic reaction systems offer unique advantages for 2-ethyl-2-methylbutanal synthesis by enabling efficient catalyst recovery and product separation. The implementation of aqueous-organic biphasic systems with appropriate mass transfer agents has demonstrated excellent performance in related aldehyde synthesis processes [19]. These systems achieve chemoselectivity exceeding 97% toward desired aldehyde products while maintaining extremely low catalyst leaching rates over extended operation periods.

The interfacial area between phases significantly impacts reaction rates in biphasic catalytic systems. Enhanced mixing through specialized reactor designs and surfactant addition can improve mass transfer rates and overall reaction efficiency [20]. Cationic surfactants have shown particular effectiveness in improving regioselectivity for linear aldehydes, though modifications may be required for optimizing branched aldehyde formation in 2-ethyl-2-methylbutanal synthesis.

Kinetic Modeling and Optimization

Temperature effects on reaction kinetics in different solvents follow Arrhenius behavior, with activation energies varying significantly based on solvent properties [21]. In ethanol systems, reaction rates typically increase exponentially with temperature, while methanol systems show more complex behavior due to stronger hydrogen bonding interactions. The optimization of temperature-solvent combinations requires careful balance between reaction rate enhancement and selectivity maintenance.

Computational approaches using quantum mechanical calculations and molecular dynamics simulations provide valuable insights into solvent effects on transition state energies and reaction mechanisms [16]. These methods enable prediction of optimal solvent systems before experimental validation, significantly reducing development time and costs for new process configurations.

Solvent System Performance Data

Solvent SystemPolarity (ε)Conversion (%)Selectivity (%)Reaction Rate (relative)Reference
n-Hexane1.8965781.0 [17]
Anisole4.3384852.3 [22]
Isopropanol19.9296923.1 [17]
Methanol32.7072881.8 [21]
Water-Organic Biphasic-89942.8 [19]

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

114.104465066 g/mol

Monoisotopic Mass

114.104465066 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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